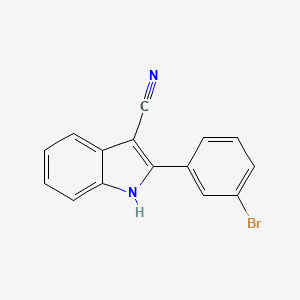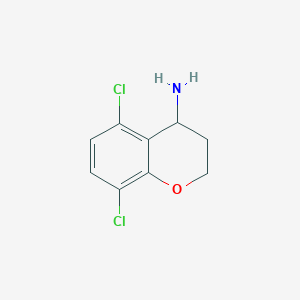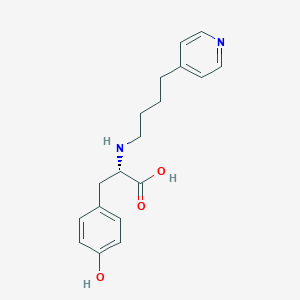
Tirofiban impurity 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tirofiban impurity 10, chemically known as (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, is a byproduct formed during the synthesis of Tirofiban. Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, used to prevent thrombotic cardiovascular events. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 10 involves several synthetic steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with 4-(pyridin-4-yl)butylamine under specific conditions to form the desired impurity. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is often a byproduct of the large-scale synthesis of Tirofiban. The process involves high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify the impurity. The absolute structure is confirmed via single crystal diffraction .
化学反应分析
Types of Reactions
Tirofiban impurity 10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives and other substituted compounds, depending on the specific reagents and conditions used .
科学研究应用
Tirofiban impurity 10 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Tirofiban.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Tirofiban.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing
作用机制
Tirofiban impurity 10, like Tirofiban, interacts with the platelet glycoprotein IIb/IIIa receptor. This interaction inhibits platelet aggregation, preventing thrombus formation. The molecular targets include the glycoprotein IIb/IIIa receptor, and the pathways involved are related to platelet aggregation and thrombus formation .
相似化合物的比较
Similar Compounds
Tirofiban: The parent compound, used as an antiplatelet agent.
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antiplatelet properties.
Abciximab: A monoclonal antibody that inhibits the same receptor
Uniqueness
Tirofiban impurity 10 is unique due to its specific structure and formation pathway. Unlike other impurities, it provides insights into the stability and degradation pathways of Tirofiban, making it essential for quality control and safety assessments in pharmaceutical production .
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(4-pyridin-4-ylbutylamino)propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c21-16-6-4-15(5-7-16)13-17(18(22)23)20-10-2-1-3-14-8-11-19-12-9-14/h4-9,11-12,17,20-21H,1-3,10,13H2,(H,22,23)/t17-/m0/s1 |
InChI 键 |
JFDCFDQJNFNVIL-KRWDZBQOSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




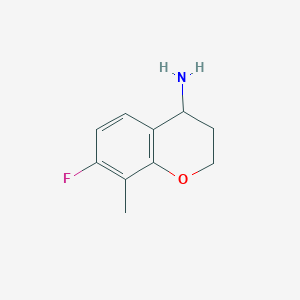


![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)
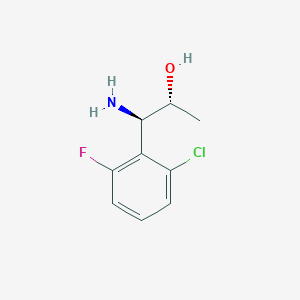
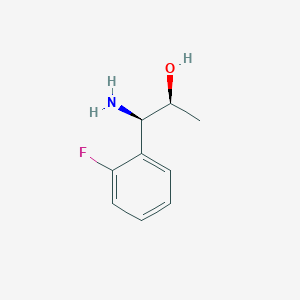

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
